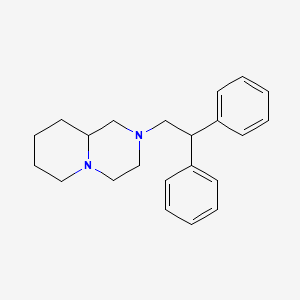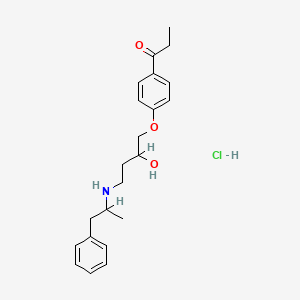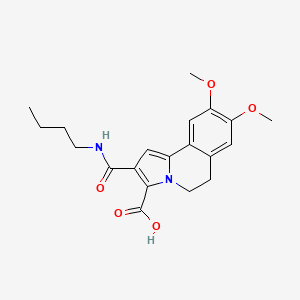![molecular formula C21H17N B14666222 7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine CAS No. 36762-28-4](/img/structure/B14666222.png)
7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine is a complex organic compound with the molecular formula C21H17N It is characterized by its unique structure, which includes multiple aromatic rings and a nitrogen atom
Méthodes De Préparation
The synthesis of 7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine involves several steps, typically starting with the formation of the indenoacridine core. The synthetic routes often include cyclization reactions, where precursors undergo ring-closure to form the indenoacridine structure. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation, nitration, and sulfonation are examples of substitution reactions that this compound can undergo.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of quinones, while reduction may yield dihydro derivatives.
Applications De Recherche Scientifique
7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying aromaticity and electronic properties.
Biology: Its interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism by which 7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine exerts its effects involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA and potentially leading to cell death. This property is particularly useful in the development of anticancer drugs.
Comparaison Avec Des Composés Similaires
7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine can be compared with other similar compounds such as:
Acridine: A simpler structure with similar intercalating properties but less specificity.
Indenoacridine: A broader class of compounds with varying substituents that affect their chemical and biological properties.
Quinacrine: An acridine derivative with established use as an antimalarial and anticancer agent.
The uniqueness of this compound lies in its specific substituents and the resulting electronic properties, which make it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
36762-28-4 |
|---|---|
Formule moléculaire |
C21H17N |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
7,10-dimethyl-3-azapentacyclo[11.6.1.02,11.04,9.016,20]icosa-1(19),2(11),3,5,7,9,12,16(20),17-nonaene |
InChI |
InChI=1S/C21H17N/c1-12-6-9-19-17(10-12)13(2)18-11-15-8-7-14-4-3-5-16(20(14)15)21(18)22-19/h3-6,9-11H,7-8H2,1-2H3 |
Clé InChI |
KVZNOXDKSRGYEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C3=C(C4=CC=CC5=C4C(=C3)CC5)N=C2C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


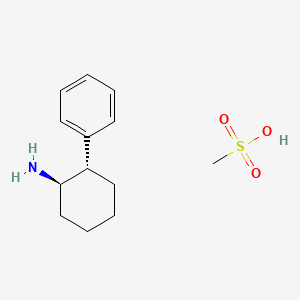
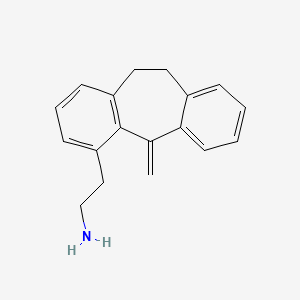
![{[2-(Hydroxyamino)-2-oxoethyl]amino}acetic acid](/img/structure/B14666165.png)



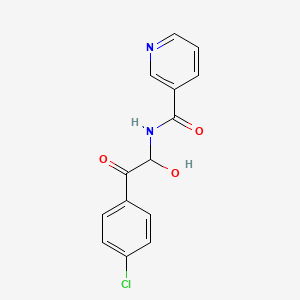
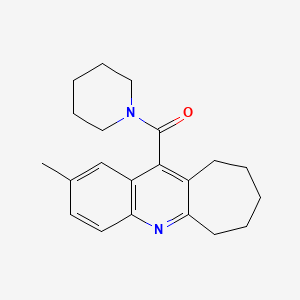

![1,1,1,5,5,5-Hexaethyl-3-methyl-3-[(triethylsilyl)oxy]trisiloxane](/img/structure/B14666208.png)
![3-Oxo-3lambda~5~-pyrido[2,3-d]pyrimidine](/img/structure/B14666224.png)
